AdTx1

GPCR pharmacology radioligand binding adrenoceptor subtype profiling

AdTx1 (ρ-Da1a) is the only commercially available α1A-adrenoceptor antagonist peptide offering ~1000-fold subtype selectivity and insurmountable, non-competitive blockade. Unlike small-molecule orthosteric ligands, AdTx1 binds a distinct GPCR interface with a 3.6-h dissociation half-life, enabling wash-resistant protocols. Validated in vivo for urological models. Choose AdTx1 for unambiguous α1A functional assignment and structure-guided biologic design. High-purity (≥98%) synthetic peptide, ready for shipment.

Molecular Formula C310H481N87O100S8
Molecular Weight 7283.22
Cat. No. B1151270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdTx1
SynonymsAlternative Name: ρ-Da1a
Molecular FormulaC310H481N87O100S8
Molecular Weight7283.22
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AdTx1 α1A-Adrenoceptor Antagonist: A High-Affinity Peptide Tool for GPCR Research


AdTx1 (also designated ρ-Da1a) is a 65-amino acid three-finger toxin peptide originally isolated from the venom of the green mamba (Dendroaspis angusticeps), stabilized by four disulfide bridges [1]. It functions as a selective, high-affinity, non-competitive antagonist of the human α1A-adrenoceptor, a G protein-coupled receptor (GPCR) implicated in smooth muscle contraction and lower urinary tract function [1]. The peptide has been chemically synthesized and is employed as a pharmacological research tool for probing α1A-adrenoceptor subtype-specific signaling and as a scaffold for engineering GPCR-targeted biologics [2].

Why AdTx1 Cannot Be Substituted with Conventional Small-Molecule α1A Antagonists


Small-molecule α1A-adrenoceptor antagonists, such as silodosin (Ki = 0.036 nM) and tamsulosin (pKi = 10.38), exhibit competitive, orthosteric binding and measurable, but incomplete, subtype selectivity . AdTx1 differs fundamentally in its non-competitive, insurmountable antagonism, driven by a distinct binding interface with an unusually stable receptor complex (dissociation half-life of 3.6 hours) [1]. Critically, AdTx1 demonstrates approximately 1000-fold greater potency at the α1A subtype relative to other adrenoceptor subtypes, a level of selectivity not achieved by small-molecule alternatives and a key differentiator for experiments requiring unambiguous subtype assignment . Furthermore, cryo-EM structural analysis reveals that AdTx1's antagonistic mechanism is distinct from that of any previously characterized 3FTx-GPCR interaction, confirming that small-molecule surrogates cannot replicate its unique pharmacological profile [2].

AdTx1 Comparative Evidence: Quantified Differentiation from α1A Antagonist Alternatives


AdTx1 Binding Affinity at Human α1A-Adrenoceptor vs. Silodosin and Tamsulosin

AdTx1 exhibits subnanomolar binding affinity (Ki = 0.35 nM) at the human α1A-adrenoceptor as determined by competition binding assays using [³H]-prazosin [1]. In comparison, the clinically used α1A antagonist silodosin has a reported Ki of 0.036 nM, representing approximately 10-fold higher affinity than AdTx1, while tamsulosin exhibits a pKi of 10.38 (Ki ≈ 0.042 nM) . Thus, while silodosin and tamsulosin are slightly more potent in binding assays, AdTx1's affinity remains in the subnanomolar range—sufficient for high-sensitivity detection and receptor occupancy studies—while offering distinct mechanistic advantages not shared by these small molecules [1].

GPCR pharmacology radioligand binding adrenoceptor subtype profiling

AdTx1 α1A Subtype Selectivity vs. Tamsulosin and Silodosin

AdTx1 demonstrates approximately 1000-fold greater potency at the α1A-adrenoceptor subtype than at other adrenoceptor subtypes (including α2A, β1, and β2), with no significant activity detected against a panel of other GPCRs (dopaminergic, histaminergic, muscarinic, and serotonergic receptors) . In contrast, tamsulosin shows only 11-fold selectivity for α1A over α1B and 3.4-fold over α1D [1]. Silodosin exhibits improved selectivity of 583-fold for α1A over α1B and 56-fold over α1D . AdTx1's selectivity ratio far exceeds that of both clinically utilized small molecules, establishing it as the more subtype-restricted probe.

adrenoceptor subtype selectivity off-target profiling uroselectivity

AdTx1 Receptor Dissociation Half-Life vs. Small-Molecule α1A Antagonists

AdTx1 forms an unusually stable complex with the α1A-adrenoceptor, characterized by a dissociation half-life (t₁/₂diss) of 3.6 hours and a slow association rate constant (kₒₙ = 6 × 10⁶ M⁻¹·min⁻¹) [1]. This prolonged receptor occupancy underlies its insurmountable antagonism, wherein increasing agonist concentrations cannot fully overcome the blockade. In contrast, small-molecule antagonists such as tamsulosin, prazosin, and silodosin function as rapidly reversible competitive antagonists with dissociation half-lives typically on the order of seconds to minutes [2]. The exceptionally slow dissociation of AdTx1 represents a unique mechanistic property not replicated by any clinically approved α1A antagonist.

receptor kinetics ligand-receptor complex stability insurmountable antagonism

AdTx1 Insurmountable Antagonism in Isolated Smooth Muscle vs. Competitive Antagonists

In rabbit isolated prostatic smooth muscle preparations, AdTx1 (10–100 nM) produces potent insurmountable antagonism of phenylephrine-induced contractions, characterized by a concentration-dependent depression of the maximal agonist response that cannot be restored by increasing agonist concentrations [1]. In contrast, the α1A antagonist tamsulosin acts as a competitive antagonist under the same experimental conditions, producing parallel rightward shifts of the agonist concentration-response curve without depressing the maximum response [2]. AdTx1's insurmountable behavior, confirmed by Schild analysis deviation from unity, mechanistically differentiates it from tamsulosin and other reversible competitive antagonists.

functional antagonism smooth muscle contraction prostatic tissue

AdTx1 Molecular Binding Mechanism vs. Small-Molecule α1A Antagonists

Cryo-electron microscopy (cryo-EM) analysis of the α1A-adrenoceptor/AdTx1 complex (PDB: 8HN1) reveals that AdTx1 binds to a distinct extracellular interface, fundamentally different from the orthosteric binding pocket occupied by small-molecule antagonists such as tamsulosin [1]. Structural superimposition demonstrates that the AdTx1-bound α1A-adrenoceptor conformation (orange) differs substantially from the tamsulosin-bound inactive state (gray, PDB: 7YMJ) and the oxymetazoline-bound active state (green, PDB: 7YM8) [1]. The binding mode is also distinct from the only other structurally characterized 3FTx-GPCR interaction, the MT7-M1AChR complex, establishing AdTx1 as a structurally unique probe for studying GPCR antagonism [2].

cryo-EM structure GPCR structural biology ligand-receptor interface

AdTx1 Engineered Variants with Enhanced Antagonist Activity

Based on the cryo-EM structural information, AdTx1 has been successfully engineered to enhance its antagonist activity through the introduction of three specific point mutations [1]. This mutational strategy, guided by atomic-resolution structural data, validates AdTx1 as an engineerable scaffold for developing improved α1A-targeting biologics. In contrast, small-molecule α1A antagonists lack this level of modular engineerability; their chemical optimization typically requires iterative synthetic campaigns rather than rational, structure-guided amino acid substitution [2]. The demonstrated capacity to enhance AdTx1 activity via targeted mutagenesis establishes the peptide as a versatile platform for both research tool development and therapeutic candidate optimization.

peptide engineering structure-activity relationship mutagenesis

AdTx1 Research and Procurement Application Scenarios


Subtype-Selective α1A-Adrenoceptor Pharmacological Profiling

AdTx1's approximately 1000-fold selectivity for α1A over other adrenoceptor subtypes makes it the optimal choice for experiments requiring unambiguous attribution of functional responses to the α1A subtype. Unlike silodosin (583-fold α1A/α1B selectivity) and tamsulosin (11-fold α1A/α1B selectivity) [1], AdTx1 provides the highest degree of subtype restriction available among α1A antagonists, minimizing confounding off-target adrenoceptor engagement in native tissue preparations and recombinant expression systems. This exceptional selectivity is particularly valuable in tissues co-expressing multiple α1 subtypes, where small-molecule antagonists may produce ambiguous pharmacological signatures.

Insurmountable Antagonism Studies in Smooth Muscle Pharmacology

AdTx1 produces insurmountable antagonism in isolated prostatic smooth muscle at concentrations of 10–100 nM , a property not shared by competitive antagonists like tamsulosin. This unique functional profile makes AdTx1 the reagent of choice for researchers investigating non-competitive receptor blockade mechanisms, validating irreversible target engagement in tissue bath experiments, or modeling sustained α1A inhibition. The prolonged receptor occupancy conferred by a 3.6-hour dissociation half-life [1] further supports wash-resistant experimental protocols and ex vivo tissue preparations where continuous perfusion of competitive antagonists is impractical.

Structure-Guided GPCR Drug Discovery and Peptide Engineering

The cryo-EM structure of the α1A-adrenoceptor/AdTx1 complex (PDB: 8HN1) provides atomic-resolution insights into a unique peptide-GPCR binding interface distinct from small-molecule orthosteric sites. AdTx1 is therefore essential for structural biology and computational chemistry groups engaged in structure-guided drug design targeting α1A-adrenoceptors. Furthermore, the demonstrated capacity to enhance AdTx1's antagonist activity via targeted mutagenesis [1] positions the peptide as a validated engineering scaffold for developing improved α1A-targeted biologics, offering a procurement pathway for both wild-type and rationally designed mutant variants.

In Vivo Prostatic and Urethral Function Studies

AdTx1 has been validated in vivo for reducing intra-urethral pressure in anesthetized rat models, with direct comparative data showing it reduces prostatic muscle tone as efficiently as tamsulosin . For researchers requiring a peptide-based α1A antagonist with confirmed in vivo efficacy in urological models—including benign prostatic hyperplasia research—AdTx1 offers a mechanistically distinct alternative to small-molecule α1-blockers. The combination of high subtype selectivity, insurmountable antagonism, and established in vivo activity supports its procurement for translational research programs evaluating α1A-targeted interventions for lower urinary tract dysfunction.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for AdTx1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.